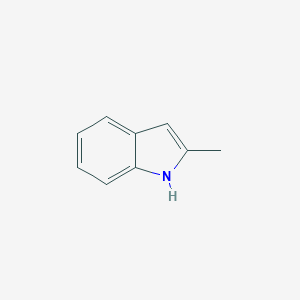
2-Methylindole
Cat. No. B041428
Key on ui cas rn:
95-20-5
M. Wt: 131.17 g/mol
InChI Key: BHNHHSOHWZKFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04954590
Procedure details


A 2-liter 4-neck flask equipped with a dropping funnel, a stirrer, a thermometer, and a nitrogen-introducing inlet was charged with 15.0 g (0.057 mole) of o-xylylene dibromide, and this o-xylylene dibromide was dissolved in 150 ml of oxygen-removed anhydrous diethyl ether. Then, 10.5 g (0.23 mole) of methylhydrazine was dropped into the solution with stirring at 20° C. over a period of 30 minutes, and the mixture was stirred at room temperature for 12 hours. The formed white precipitate was recovered by filtration and a 20% aqueous solution of caustic soda, which had been subjected to the oxygen-removing treatment, was added to the recovered solid. The mixture was then stirred for 3 hours in a nitrogen atmosphere. Then, the formed suspension was extracted with 150 ml of chloroform and the chloroform solution was washed twice with 100 ml of water, and the chloroform solution was dried with potassium carbonate and concentrated under a reduced pressure. The formed yellow solid was placed in a sublimation device and heated on an oil bath under a reduced pressure, and 2.6 g (0.020 mole) of 2-methylisoindole in the form of a white needle crystal was obtained at 85° C./10 mmHg in the bottom of a cooling zone of the sublimation device. When the nuclear magnetic resonance spectrum (1H-NMR) of the obtained product was determined in deuterated chloroform by using TMS as the internal standard, the following results were obtained:



Name
methylhydrazine
Quantity
10.5 g
Type
reactant
Reaction Step Three


[Compound]
Name
deuterated chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:9]Br)[C:2](CBr)=[CH:3][CH:4]=[CH:5][CH:6]=1.CNN.C[N:15]1C=C2[C:17](C=CC=C2)=[CH:16]1>O=O>[CH3:17][C:16]1[NH:15][C:2]2[C:1]([CH:9]=1)=[CH:6][CH:5]=[CH:4][CH:3]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)CBr)CBr
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)CBr)CBr
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=O
|
Step Three
|
Name
|
methylhydrazine
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
Step Four
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=C2C=CC=CC2=C1
|
Step Five
[Compound]
|
Name
|
deuterated chloroform
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 20° C. over a period of 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2-liter 4-neck flask equipped with a dropping funnel, a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a thermometer, and a nitrogen-introducing inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed anhydrous diethyl ether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
|
Duration
|
12 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed white precipitate was recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing treatment
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the recovered solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred for 3 hours in a nitrogen atmosphere
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the formed suspension was extracted with 150 ml of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the chloroform solution was washed twice with 100 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the chloroform solution was dried with potassium carbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained at 85° C./10 mmHg in the bottom of a cooling zone of the sublimation device
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the following results
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
